molecular formula C23H19ClFN3O3S B2851981 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide CAS No. 1031670-15-1

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2851981
CAS No.: 1031670-15-1
M. Wt: 471.93
InChI Key: OJNNMOZNJFHFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClFN3O3S and its molecular weight is 471.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Metabolic Stability

One study discusses the synthesis of a potent inhibitor for phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) involving structural analogs of the specified compound. The research aimed at improving metabolic stability by exploring various heterocycles as alternatives to a benzothiazole ring, leading to analogs with similar in vitro potency and reduced metabolic deacetylation (Stec et al., 2011).

Antimicrobial and Cytotoxic Activities

Another area of application involves the synthesis of novel sulfonamide derivatives, including structural relatives of the specified compound, which were tested for their anticancer activity against breast and colon cancer cell lines. This research highlighted the potential of such compounds in developing new anticancer therapies (Ghorab et al., 2015).

Antimicrobial and Antifungal Properties

Further studies involve the synthesis and evaluation of sulfide and sulfone derivatives of related structures for their antimicrobial activity against bacteria and fungi, showcasing the compound's potential in addressing microbial resistance (Badiger et al., 2013).

Application in Imaging and Photovoltaic Efficiency

Another interesting application is found in the synthesis of [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptor using positron emission tomography, indicating a role in neuroimaging (Fookes et al., 2008). Additionally, the spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs revealed their potential as photosensitizers in dye-sensitized solar cells, demonstrating good light harvesting efficiency and suggesting applications in renewable energy (Mary et al., 2020).

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3S/c1-2-15-6-5-7-17(12-15)26-22(29)14-28-27-23(18-8-3-4-9-20(18)25)19-13-16(24)10-11-21(19)32(28,30)31/h3-13H,2,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNNMOZNJFHFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.